molecular formula C37H21N3O B15200883 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile

9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile

Cat. No.: B15200883
M. Wt: 523.6 g/mol
InChI Key: LDWLVGFVKGKRFV-UHFFFAOYSA-N
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Description

9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile is a complex organic compound that has garnered significant interest in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan coreThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted carbazole compounds. These products can have different electronic and optical properties, making them useful in various applications .

Scientific Research Applications

9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile involves its ability to transport charge efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, which facilitate charge transport. Additionally, the presence of the carbonitrile group enhances the compound’s electron-accepting properties, making it an excellent candidate for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
  • 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole
  • 2,8-Bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene

Uniqueness

Compared to these similar compounds, 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile exhibits higher thermal stability and better charge transport properties. Its unique molecular structure, which includes both carbazole and dibenzofuran units, allows for enhanced electronic interactions and improved performance in optoelectronic applications .

Properties

Molecular Formula

C37H21N3O

Molecular Weight

523.6 g/mol

IUPAC Name

9-(8-carbazol-9-yldibenzofuran-4-yl)carbazole-3-carbonitrile

InChI

InChI=1S/C37H21N3O/c38-22-23-16-18-34-29(20-23)27-10-3-6-14-33(27)40(34)35-15-7-11-28-30-21-24(17-19-36(30)41-37(28)35)39-31-12-4-1-8-25(31)26-9-2-5-13-32(26)39/h1-21H

InChI Key

LDWLVGFVKGKRFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=CC=C6N7C8=C(C=C(C=C8)C#N)C9=CC=CC=C97

Origin of Product

United States

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